molecular formula C8H5F2N B1392987 4-Ethynyl-3,5-difluorobenzenamine CAS No. 1233501-56-8

4-Ethynyl-3,5-difluorobenzenamine

Cat. No. B1392987
M. Wt: 153.13 g/mol
InChI Key: HPZBNOIVBCZQRR-UHFFFAOYSA-N
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Description

4-Ethynyl-3,5-difluorobenzenamine is an organic compound with the molecular formula C8H5F2N. It has a molecular weight of 153.13 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-3,5-difluorobenzenamine consists of a benzene ring substituted with ethynyl and amino groups at the 4th and 3rd positions, respectively, and two fluorine atoms at the 3rd and 5th positions .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Pathways : A study by Trachsel (2003) developed an efficient pathway for the preparation of a compound related to 4-ethynyl-3,5-difluorobenzenamine, demonstrating the ethynyl moiety's introduction through a Pd-catalyzed Sonogashira reaction (Trachsel, 2003).

  • Crystal Engineering : Dai et al. (2004) explored the crystal structures of several para-substituted ethynylbenzene derivatives, including those similar to 4-ethynyl-3,5-difluorobenzenamine, focusing on intermolecular hydrogen bonding and molecular packing (Dai et al., 2004).

  • Molecular Structure Analysis : Csákvárí and Hargittai (1992) investigated the molecular structures of difluorobenzenamine compounds, which are structurally related to 4-ethynyl-3,5-difluorobenzenamine, using gas-phase electron diffraction, revealing significant angular ring deformation influenced by substituents (Csákvárí & Hargittai, 1992).

Chemical Reactivity and Applications

  • Chemodosimeter Development : Rao et al. (2010) synthesized a BODIPY derivative with ethynylfluorobenzene, similar to 4-ethynyl-3,5-difluorobenzenamine, used as a selective chemodosimeter for fluoride ion detection, demonstrating its application in selective sensing (Rao et al., 2010).

  • Single Molecule Junction Studies : Liang et al. (2016) prepared diazonium grafted oligo(phenylene ethynylene) monolayers from compounds including 4-ethynyl-3,5-difluorobenzenamine for single molecule conductance studies, highlighting its potential in molecular electronics (Liang et al., 2016).

  • Catalysis in Organic Synthesis : A study by Sekerová et al. (2019) discussed the use of terminal alkynes like 4-ethynyl-3,5-difluorobenzenamine as catalysts for acetalization and esterification, demonstrating its utility in facilitating chemical reactions (Sekerová et al., 2019).

  • Synthesis of Radioligands : Siméon et al. (2012) synthesized radioligands using precursors similar to 4-ethynyl-3,5-difluorobenzenamine for imaging metabotropic glutamate receptors in the brain, showcasing its application in neuroimaging (Siméon et al., 2012).

  • Fluorescence Studies and Dendrimer Synthesis : Herrmann et al. (2001) synthesized polyphenylene dendrimers with a luminescent core, using ethynyl-substituted compounds similar to 4-ethynyl-3,5-difluorobenzenamine, for fluorescence studies and potential applications in material science (Herrmann et al., 2001).

properties

IUPAC Name

4-ethynyl-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-2-6-7(9)3-5(11)4-8(6)10/h1,3-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZBNOIVBCZQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-3,5-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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